

# Chemical Properties of N-Hydroxy-N-phenylacetamide: An In-Depth Technical Guide

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## Compound of Interest

Compound Name:	<i>N-Hydroxy-N-phenylacetamide</i>
CAS No.:	1795-83-1
Cat. No.:	B1220185

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## Executive Summary

**N-Hydroxy-N-phenylacetamide** (also known as N-hydroxyacetanilide or N-phenylacetohydroxamic acid) is a pivotal compound in the study of chemical carcinogenesis and enzymatic oxidation mechanisms.<sup>[1][2]</sup> Historically significant as a model for the metabolic activation of aromatic amides (e.g., acetanilide, 2-acetylaminofluorene), it serves as a direct precursor to electrophilic nitrenium ions capable of forming DNA adducts.

Beyond toxicology, this compound has gained renewed industrial relevance as a radical mediator in laccase-catalyzed oxidation processes.<sup>[1]</sup> Its ability to undergo reversible one-electron oxidation to a stable nitroxide radical makes it a potent electron transfer agent for the delignification of biomass and the degradation of recalcitrant pollutants.

This guide provides a rigorous analysis of its physicochemical properties, synthesis, reactivity profiles, and biological mechanisms, designed for researchers in organic chemistry, toxicology, and bioengineering.

## Physicochemical Profile

The physical constants of **N-Hydroxy-N-phenylacetamide** are distinct from its parent compound, acetanilide, and its isomer, paracetamol (4-hydroxyacetanilide). Confusion often arises in automated databases; the values below represent experimentally verified data for the specific N-hydroxy derivative.

Property	Value	Notes
IUPAC Name	N-Hydroxy-N-phenylacetamide	
CAS Registry Number	1795-83-1	
Molecular Formula		
Molecular Weight	151.16 g/mol	
Melting Point	67 – 70 °C	Distinct from Acetanilide (114 °C) and Paracetamol (169 °C). [1]
pKa (Acidic)	6.3	Ionization of the N-OH group. [1] Significantly more acidic than alkyl hydroxamic acids (pKa ~9) due to phenyl ring resonance.[1]
pKa (Redox)	3.7	Apparent pKa observed in electrochemical oxidation studies.[1]
Solubility	Soluble in ethanol, chloroform, ether, aqueous alkali.	Poorly soluble in cold water; decomposes in hot water/acid. [1]
UV Absorption		Characteristic aromatic amide band.
Appearance	Colorless to pale yellow needles	Crystallized typically from benzene/petroleum ether.[1]

## Synthesis & Purification Protocol

The synthesis of **N-Hydroxy-N-phenylacetamide** requires a two-step sequence: the controlled reduction of nitrobenzene to N-phenylhydroxylamine, followed by selective N-acetylation.[1]

## Step 1: Preparation of N-Phenylhydroxylamine

Caution: N-Phenylhydroxylamine is thermally unstable and a skin irritant.[1] Proceed immediately to Step 2.

Reagents: Nitrobenzene, Zinc dust, Ammonium Chloride ( ), Water.[3]

- **Dissolution:** Dissolve 5.0 g of in 160 mL of water in a flask equipped with a mechanical stirrer.
- **Addition:** Add 10.0 g of freshly distilled nitrobenzene.
- **Reduction:** Cool the mixture to  $\sim 15$  °C. Add 15.0 g of Zinc dust in small portions over 1 hour, maintaining the temperature below 16 °C.
- **Filtration:** Filter the reaction mixture to remove Zinc oxide. The filtrate contains N-phenylhydroxylamine.[1]
- **Saturation:** Saturate the filtrate with NaCl and cool to 0 °C to precipitate crude N-phenylhydroxylamine (if isolation is absolutely necessary), or use the solution directly.

## Step 2: Acetylation to N-Hydroxy-N-phenylacetamide

Objective: Selectively acetylate the nitrogen without O-acetylation.[1]

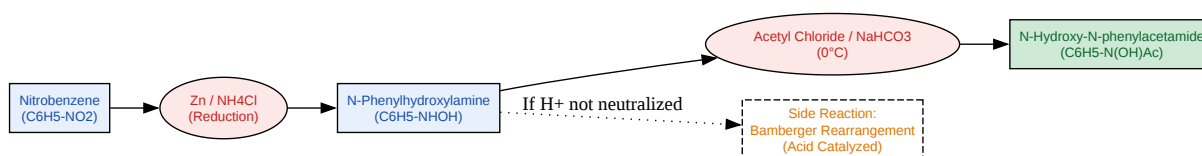
Reagents: Acetyl chloride, Sodium Bicarbonate ( ), Diethyl ether.

- **Preparation:** Dissolve the fresh N-phenylhydroxylamine in diethyl ether.
- **Acylation:** Cool the solution to 0 °C. Add a stoichiometric amount of Acetyl chloride dropwise.
- **Neutralization:** Simultaneously add a saturated aqueous solution of

to neutralize the HCl formed and prevent acid-catalyzed rearrangement (Bamberger rearrangement).[1]

- Workup: Separate the ether layer, dry over anhydrous , and evaporate the solvent under reduced pressure.
- Purification: Recrystallize the residue from a mixture of benzene and petroleum ether.
  - Target Yield: 60–75%
  - Product: Colorless needles, MP 67–70 °C.[1]

## Synthesis Workflow Diagram



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Caption: Synthesis of **N-Hydroxy-N-phenylacetamide** via partial reduction of nitrobenzene and controlled acetylation.

## Chemical Reactivity & Mechanisms[1]

### Redox Chemistry (Laccase Mediator System)

**N-Hydroxy-N-phenylacetamide** (NHA) acts as a highly efficient mediator in enzymatic oxidations.[1]

- Mechanism: The enzyme (e.g., Laccase, Horseradish Peroxidase) extracts an electron and a proton from the N-OH group.
- Intermediate: This generates a stable nitroxide radical (

).[1]

- **Catalysis:** The nitroxide radical acts as a diffusible oxidant, abstracting hydrogen atoms from bulky substrates (like lignin) that cannot enter the enzyme's active site.
- **ESR Evidence:** Electron Spin Resonance (ESR) spectroscopy detects the nitroxide radical, confirming the one-electron oxidation pathway.

## Carcinogenic Activation (Nitrenium Ion Formation)

The toxicological importance of this compound lies in its conversion to electrophilic species that damage DNA.[1]

- **Esterification:** In vivo, sulfotransferases convert the N-OH group to an unstable sulfate ester (

).[1]

- **Heterolysis:** Spontaneous loss of the sulfate group generates the highly electrophilic Nitrenium Ion (

).[1]

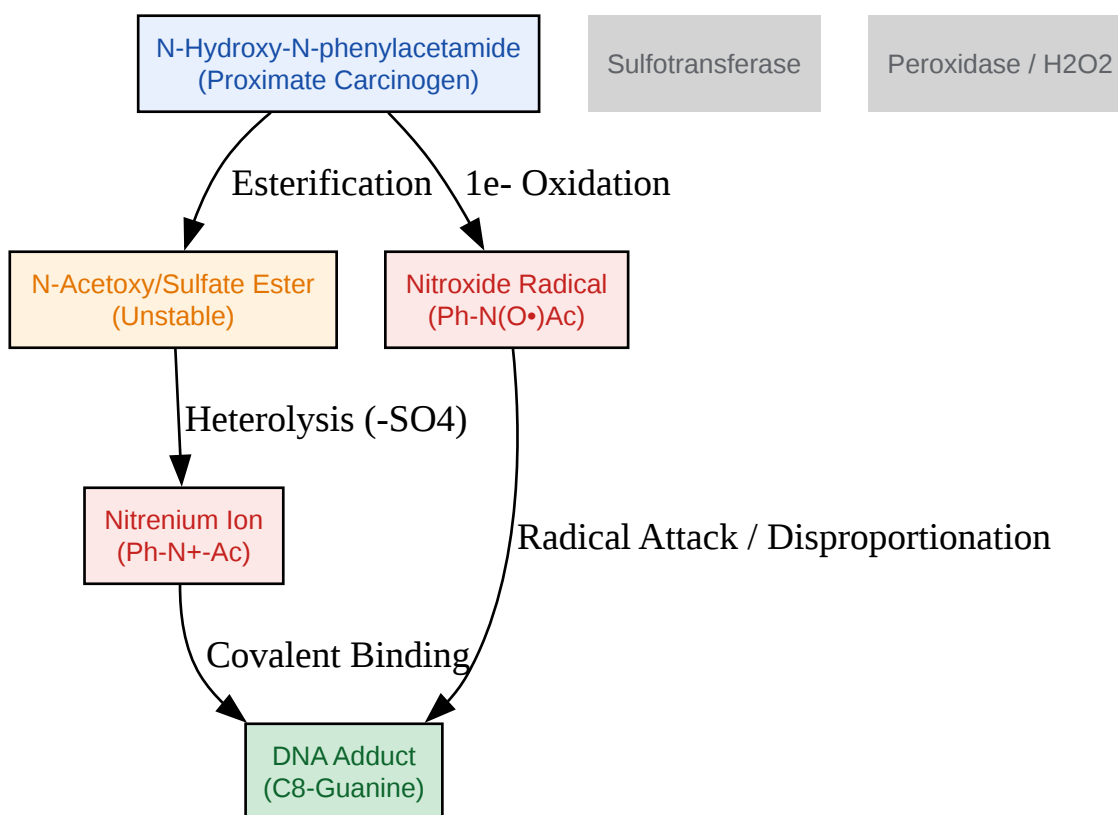
- **DNA Binding:** The nitrenium ion attacks the C8 position of Guanine bases in DNA, leading to mutations and potential carcinogenesis (liver tumors).

## Acid-Catalyzed Rearrangement

Under acidic conditions, N-hydroxyacetanilide undergoes an intramolecular rearrangement similar to the Bamberger rearrangement, migrating the oxygen to the ortho or para position of the phenyl ring to form 2-hydroxyacetanilide or 4-hydroxyacetanilide (Paracetamol).[1]

## Metabolic Activation Pathway

The following diagram illustrates the divergence between detoxification (glucuronidation) and bioactivation (sulfation/oxidation) leading to DNA damage.



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Caption: Metabolic activation pathways of **N-Hydroxy-N-phenylacetamide** leading to genotoxic DNA adducts.[1]

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